Metamizil

描述

Metamizole, also known as dipyrone, is a non-opioid analgesic and antipyretic compound. It is widely used for its potent pain-relieving, fever-reducing, and spasm-relieving properties. Metamizole was first synthesized in 1922 and has since been marketed under various trade names such as Novalgin and Analgin . Despite its effectiveness, it has been banned in several countries due to concerns over severe adverse effects, including agranulocytosis .

准备方法

Synthetic Routes and Reaction Conditions

Metamizole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-methylaminoantipyrine with sodium formaldehyde sulfoxylate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of metamizole follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the decomposition of sodium metamizole in aqueous solutions during production .

化学反应分析

Types of Reactions

Metamizole undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. In aqueous solutions, it hydrolyzes to form methylaminophenazone .

Common Reagents and Conditions

Hydrolysis: Involves water as the reagent and occurs under mild conditions.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Typically involves reducing agents such as sodium borohydride.

Major Products

The major product formed from the hydrolysis of metamizole is methylaminophenazone . This decomposition product is often monitored during quality control processes.

科学研究应用

Pain Management

Metamizole is primarily utilized for its analgesic properties across various clinical scenarios:

- Postoperative Pain : A meta-analysis indicated that metamizole effectively reduces postoperative pain, showing a significant success rate in providing at least 50% pain relief compared to placebo .

- Musculoskeletal Disorders : Metamizole has been recognized for its efficacy in managing musculoskeletal pain, including conditions such as arthritis and fibromyalgia. It offers an alternative to traditional NSAIDs with a potentially lower risk of gastrointestinal side effects .

Antipyretic Use

Metamizole is also employed for its antipyretic effects, particularly in febrile patients. Its ability to reduce fever through mechanisms distinct from typical COX inhibitors may offer advantages in specific clinical scenarios .

Safety Profile

Despite its benefits, the safety profile of metamizole has raised concerns due to reports of serious adverse events, notably agranulocytosis. A systematic review highlighted that while metamizole presents fewer adverse events compared to opioids and some NSAIDs, the risk of agranulocytosis remains a critical consideration .

Case Studies

- Agranulocytosis Case Report : A notable case reported a patient developing agranulocytosis after using metamizole for postoperative pain management. This case emphasized the need for monitoring blood counts in patients receiving this medication .

- Real-World Evidence : A study conducted in Brazil demonstrated high utilization rates of metamizole for treating headaches and fever, indicating good tolerance among patients despite safety concerns .

Comparative Efficacy

The following table summarizes key studies comparing metamizole with other analgesics:

| Study Year | Indication | Comparison | Form of Application | Treatment Duration | Result |

|---|---|---|---|---|---|

| 1985 | Fever | Placebo | Oral | Single Dose | Significant pain relief |

| 1991 | Renal Colic | Diclofenac | Intramuscular | Single Dose | Comparable efficacy |

| 2002 | Migraine | Placebo | Intravenous | Single Dose | 62% success rate |

| 2024 | Musculoskeletal Pain | Other Analgesics | Various | Variable | Effective pain management |

作用机制

Metamizole exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-3, in the central nervous system . This inhibition reduces the production of prostaglandins, which are lipid compounds involved in pain, fever, and inflammation . The exact molecular targets and pathways are still under investigation, but it is known to have a complex mechanism involving multiple pathways .

相似化合物的比较

Metamizole belongs to the pyrazolone derivative family and is often compared with other non-opioid analgesics such as paracetamol and ibuprofen. Unlike these compounds, metamizole has a unique combination of analgesic, antipyretic, and spasmolytic properties . its use is limited due to the risk of severe adverse effects like agranulocytosis .

Similar Compounds

Paracetamol: Primarily used for pain and fever relief but lacks spasmolytic properties.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects but higher gastrointestinal side effects.

Aspirin: Another NSAID with analgesic, antipyretic, and anti-inflammatory properties but also associated with gastrointestinal risks.

Metamizole’s unique profile makes it a valuable compound in specific clinical scenarios, despite its associated risks .

属性

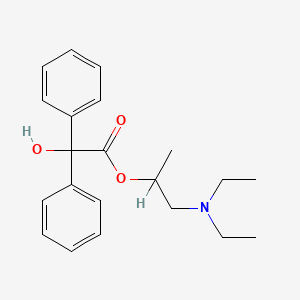

IUPAC Name |

1-(diethylamino)propan-2-yl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-4-22(5-2)16-17(3)25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,24H,4-5,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLYTFJMPQZTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10503-18-1 (hydrochloride) | |

| Record name | Metamizil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972485 | |

| Record name | 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-36-3 | |

| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(diethylamino)-1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metamizil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Diethylamino)propan-2-yl hydroxy(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。